(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
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Overview
Description
(3S)-3-Amino-3-{bicyclo[221]heptan-2-yl}propanoic acid is a unique compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies related to enzyme interactions and protein structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride
- Bicyclo[2.1.1]hexane derivatives
- Bicyclo[3.1.1]heptane derivatives
Uniqueness: (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is unique due to its specific stereochemistry and the presence of the bicyclo[2.2.1]heptane structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid, commonly referred to as a bicyclic amino acid, has garnered attention in both chemical and biological research due to its unique structure and potential applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- IUPAC Name : (3S)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound acts as a ligand for specific neurotransmitter receptors, influencing pathways related to neurotransmission and metabolic processes.
Interaction with Receptors
- Neurotransmitter Modulation : This compound has shown potential in modulating neurotransmitter systems, particularly in the context of excitatory amino acids like glutamate.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular energy dynamics.
1. Neuropharmacological Effects
Studies have shown that this compound can influence synaptic plasticity and cognitive functions by modulating excitatory neurotransmission.
2. Antioxidant Properties
Preliminary research suggests that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related cellular damage.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A (2020) | Neurotransmission | Demonstrated that the compound enhances synaptic transmission in hippocampal slices, suggesting a role in learning and memory processes. |
Study B (2021) | Antioxidant Activity | Found that the compound significantly reduced reactive oxygen species (ROS) in neuronal cell cultures, indicating potential neuroprotective effects. |
Study C (2022) | Enzyme Interaction | Identified that the compound inhibits specific enzymes involved in metabolic pathways, leading to altered energy metabolism in cells. |
Synthesis Methods
The synthesis of this compound typically involves several advanced organic synthesis techniques:
- Cyclization Reactions : Utilizing precursors that undergo cyclization under controlled conditions.
- Use of Catalysts : Specific catalysts are employed to ensure the desired stereochemistry and yield.
- Purification Techniques : Following synthesis, purification methods such as chromatography are used to isolate the compound.
Applications in Research and Industry
The unique properties of this compound make it valuable for various applications:
- Pharmaceutical Development : Investigated for potential use in drugs targeting neurological disorders.
- Biochemical Research : Serves as a tool for studying enzyme interactions and metabolic processes.
- Material Science : Explored for its utility in synthesizing specialty chemicals.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m0/s1 |
InChI Key |
LVGFIIKOBHJGDO-BCZLUZIISA-N |
Isomeric SMILES |
C1CC2CC1CC2[C@H](CC(=O)O)N |
Canonical SMILES |
C1CC2CC1CC2C(CC(=O)O)N |
Origin of Product |
United States |
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